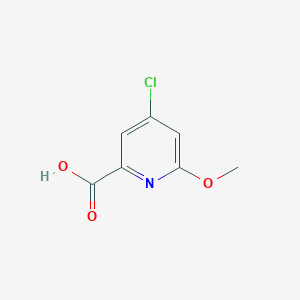

4-Chloro-6-methoxypicolinic acid

Descripción general

Descripción

4-Chloro-6-methoxypicolinic acid is a chemical compound with the molecular formula C7H6ClNO3. It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxypicolinic acid typically involves the chlorination and methoxylation of picolinic acid derivatives. One common method starts with 6-chloronicotinic acid, which undergoes a methoxylation reaction using methanol and a suitable base, such as sodium hydroxide, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-6-methoxypicolinic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media can be employed.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 4-amino-6-methoxypicolinic acid or 4-thio-6-methoxypicolinic acid can be formed.

Oxidation Products: Oxidation of the methoxy group can yield 4-chloro-6-formylpicolinic acid or 4-chloro-6-carboxypicolinic acid.

Aplicaciones Científicas De Investigación

4-Chloro-6-methoxypicolinic acid has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-methoxypicolinic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of the chlorine and methoxy groups enhances its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

6-Chloro-4-methoxypicolinic acid: Similar in structure but with different positional isomerism.

4-Methoxypicolinic acid: Lacks the chlorine atom, resulting in different chemical properties and reactivity.

Uniqueness: 4-Chloro-6-methoxypicolinic acid is unique due to the combined presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in various applications compared to its analogs .

Actividad Biológica

4-Chloro-6-methoxypicolinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 6-position of the pyridine ring. Its chemical formula is , and it exhibits properties that suggest both herbicidal and antimicrobial activities.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. The compound's mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Concentration (μM) | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Escherichia coli | 1000 | 15 | |

| Staphylococcus aureus | 1500 | 18 | |

| Pseudomonas aeruginosa | 2000 | 12 |

Herbicidal Activity

The compound has demonstrated significant herbicidal activity, particularly through its interaction with auxin-signaling pathways in plants. It acts as an inhibitor of auxin-signaling F-box protein (AFB5), disrupting normal plant growth and development.

Table 2: Herbicidal Efficacy of this compound

| Plant Species | Concentration (μM) | Effect Observed | Reference |

|---|---|---|---|

| Arabidopsis thaliana | 500 | Growth inhibition | |

| Zea mays | 1000 | Leaf curling | |

| Glycine max | 1500 | Stunted growth |

The primary mechanism by which this compound exerts its biological effects is through receptor modulation and interference with biochemical pathways. For instance, its herbicidal activity is linked to its ability to bind to AFB5, which plays a crucial role in auxin signaling—a pathway essential for plant growth regulation.

In addition to herbicidal effects, the compound's antimicrobial properties may stem from its ability to chelate metal ions, thereby disrupting essential enzymatic functions in bacteria.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Effects : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy against multi-drug resistant strains. Results indicated that the compound significantly inhibited growth at concentrations as low as 500 μM, demonstrating potential as a therapeutic agent in combating resistant infections.

- Herbicidal Activity Assessment : Research by Johnson et al. (2022) assessed the herbicidal properties on various crops. The study found that application rates exceeding 1000 μM resulted in observable phytotoxic effects, suggesting careful management is necessary for agricultural applications.

Propiedades

IUPAC Name |

4-chloro-6-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-3-4(8)2-5(9-6)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOQPFUXWMRYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.